molecular formula C11H14FNO4S B2407060 (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride CAS No. 1169199-21-6

(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride

Cat. No. B2407060
CAS RN: 1169199-21-6
M. Wt: 275.29
InChI Key: WULYPZWRNSWJFH-VIFPVBQESA-N
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Description

“(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride” is a complex organic compound. The “Benzyloxycarbonyl” part suggests the presence of a benzyl group (a benzene ring attached to a carbon) and a carbonyl group (a carbon double-bonded to an oxygen). The “2-methyltaurine” part suggests the presence of a taurine (an amino sulfonic acid) with a methyl group (CH3) attached to the second carbon .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzyl and carbonyl groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the carbonyl group could make it reactive towards nucleophiles, while the benzyl group might participate in aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Scientific Research Applications

Radiopharmaceutical Development

A novel methodology for the synthesis of [18F]fluoroamines via the ring-opening of N-Cbz-2-methylaziridine with [18F]-labelled fluoride was developed, providing a regioselective approach for the production of radiopharmaceuticals (Vasdev et al., 2009). This technique facilitates the generation of new [18F]-labelled amines, which are crucial for incorporating into radiopharmaceuticals aimed at molecular imaging by positron emission tomography (PET).

Advances in Fluorine Chemistry

The catalytic cross-coupling of aryl fluorides and organozinc reagents demonstrated the effectiveness of nickel catalysis in reactions involving both electron-poor and -rich aryl fluorides with nucleophiles, including aryl-, methyl-, and benzylzinc chlorides (Zhu & Wang, 2014). This broad substrate scope and functional group tolerance highlight the versatility of fluorine in synthetic chemistry, offering new pathways for the development of fluorinated compounds.

Synthesis of Fluorinated Organic Compounds

Research has also focused on the oxidative aliphatic C-H fluorination with fluoride ion catalyzed by a manganese porphyrin, representing a direct protocol for the fluorination of aliphatic C-H bonds (Liu et al., 2012). This method is notable for its ability to selectively fluorinate simple alkanes, terpenoids, and even steroids at previously inaccessible sites, showcasing the growing importance of fluorinated compounds in drug development and other fields.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The study of complex organic compounds like “(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride” has the potential to contribute to various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

benzyl N-[(2S)-1-fluorosulfonylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULYPZWRNSWJFH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)F)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CS(=O)(=O)F)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine fluoride

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